

# A Comparative Analysis of Derazantinib and Pemigatinib in FGFR-Altered Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Derazantinib |           |
| Cat. No.:            | B8069357     | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of **Derazantinib** and Pemigatinib, two prominent FGFR inhibitors used in the treatment of cholangiocarcinoma. This analysis is supported by data from key clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

**Derazantinib** and Pemigatinib are both kinase inhibitors that target fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival.[1] Genetic alterations in FGFR genes, particularly fusions and rearrangements of FGFR2, are known oncogenic drivers in a subset of intrahepatic cholangiocarcinoma (iCCA) cases, occurring in approximately 10-16% of patients.[2][3] Both **Derazantinib** and Pemigatinib have shown clinical efficacy in patients with FGFR2-altered iCCA. This guide aims to provide a comparative overview of their performance based on available clinical trial data.

# **Comparative Efficacy**

The clinical efficacy of **Derazantinib** and Pemigatinib has been evaluated in separate, single-arm Phase 2 clinical trials: the FIDES-01 trial for **Derazantinib** and the FIGHT-202 trial for Pemigatinib. It is important to note that in the absence of head-to-head trials, direct comparisons should be interpreted with caution due to potential differences in study populations and designs.



Data from the FIDES-01 trial showed that in patients with FGFR2 fusion-positive iCCA, **Derazantinib** resulted in an objective response rate (ORR) of 21.4% and a disease control rate (DCR) of 75.7%.[4] The median progression-free survival (PFS) was 8.0 months, and the median overall survival (OS) was 17.2 months.[4] In a separate cohort of patients with FGFR2 mutations or amplifications, the ORR was 6.5% with a DCR of 58.1%.[4]

The final results of the FIGHT-202 trial for Pemigatinib in patients with FGFR2 fusions or rearrangements demonstrated an ORR of 37.0%, with a median duration of response (DOR) of 9.1 months.[5] The median PFS was 7.0 months, and the median OS was 17.5 months.[5][6]

| Efficacy Endpoint                         | Derazantinib (FIDES-01,<br>FGFR2 Fusions) | Pemigatinib (FIGHT-202,<br>FGFR2<br>Fusions/Rearrangements) |
|-------------------------------------------|-------------------------------------------|-------------------------------------------------------------|
| Objective Response Rate (ORR)             | 21.4%[4]                                  | 37.0%[5]                                                    |
| Disease Control Rate (DCR)                | 75.7%[4]                                  | 82.0%[7]                                                    |
| Median Progression-Free<br>Survival (PFS) | 8.0 months[4]                             | 7.0 months[6]                                               |
| Median Overall Survival (OS)              | 17.2 months[4]                            | 17.5 months[5][6]                                           |
| Median Duration of Response (DOR)         | 6.4 months[2]                             | 9.1 months[5]                                               |

## **Mechanism of Action**

Both **Derazantinib** and Pemigatinib are orally bioavailable, ATP-competitive inhibitors of FGFR kinases.[8][9] **Derazantinib** is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[8][10] It has also been shown to inhibit other kinases such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[11][12]

Pemigatinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][13] By binding to the ATP-binding site of these receptors, both drugs prevent their phosphorylation and subsequent activation of downstream signaling pathways.[1][8] This inhibition disrupts crucial pathways for tumor cell growth and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1][9]





Click to download full resolution via product page

#### **FGFR Signaling Pathway and Inhibition**



## **Experimental Protocols**

The following sections detail the methodologies of the key clinical trials for **Derazantinib** and Pemigatinib.

## **FIDES-01 (Derazantinib)**

The FIDES-01 trial was a Phase 2, open-label, single-arm study evaluating the efficacy of **Derazantinib** in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who had received at least one prior line of systemic therapy.[3][4]

- Patient Population: Adults with unresectable or advanced iCCA with documented FGFR2 gene fusions, mutations, or amplifications who had progressed on at least one prior systemic therapy.[3][14]
- Dosing: Derazantinib was administered orally at a dose of 300 mg once daily.[3][14]
- Primary Endpoints: The primary endpoint for the FGFR2 fusion cohort was ORR, assessed by a central radiology review. For the FGFR2 mutation or amplification cohort, the primary endpoint was PFS.[3]
- Tumor Assessment: Tumor response was evaluated every 8 weeks using RECIST 1.1 criteria.[15]

## **FIGHT-202 (Pemigatinib)**

The FIGHT-202 trial was a multicenter, open-label, single-arm, Phase 2 study that evaluated the efficacy and safety of Pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma with and without FGFR genetic alterations.[5][6]

- Patient Population: The study enrolled patients into three cohorts: Cohort A with FGFR2 fusions or rearrangements, Cohort B with other FGF/FGFR alterations, and Cohort C with no FGF/FGFR alterations.
   [6] All patients had received at least one prior line of therapy.
- Dosing: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[16]



- Primary Endpoint: The primary endpoint was the ORR in Cohort A, as determined by an independent review committee.[6]
- Tumor Assessment: Tumor response was assessed according to RECIST 1.1 criteria.



Click to download full resolution via product page



#### Generalized Clinical Trial Workflow

## **Resistance Mechanisms**

Acquired resistance is a significant challenge in targeted cancer therapies. For both **Derazantinib** and Pemigatinib, a common mechanism of resistance involves the emergence of secondary mutations in the FGFR2 kinase domain.[17][18] These mutations can interfere with drug binding and reactivate downstream signaling. Notably, mutations at the "gatekeeper" residue (V565) and in the "molecular brake" region (N550) of FGFR2 are frequently observed upon resistance to reversible FGFR inhibitors like Pemigatinib.[18][19] Off-target resistance mechanisms, such as alterations in the PI3K/mTOR and MAPK pathways, have also been identified.[17]

# Safety and Tolerability

The safety profiles of **Derazantinib** and Pemigatinib are generally manageable. For **Derazantinib**, the most common treatment-related adverse events of any grade include hyperphosphatemia, asthenia/fatigue, nausea, and elevations in transaminases.[4] Pemigatinib is also associated with hyperphosphatemia, which is considered a pharmacodynamic effect of FGFR inhibition.[20] Other common adverse events with Pemigatinib include alopecia and diarrhea.[5]

## Conclusion

Both **Derazantinib** and Pemigatinib have demonstrated meaningful clinical activity in patients with previously treated, unresectable or metastatic cholangiocarcinoma harboring FGFR2 alterations. While direct comparative data is lacking, the available evidence from their respective Phase 2 trials provides valuable insights for the research and drug development community. Pemigatinib showed a higher objective response rate in its pivotal trial, while both drugs exhibited comparable median progression-free and overall survival. The choice between these agents in a clinical setting would likely depend on a variety of factors, including the specific type of FGFR2 alteration, prior therapies, and the individual patient's tolerability profile. Further research, including potential head-to-head trials and studies in earlier lines of therapy, will be crucial to fully elucidate the comparative efficacy and optimal use of these targeted therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Preliminary Results from the FIDES-01 Trial: Derazantinib as a Second-Line Treatment for iCCA with FGFR2 Alterations [jhoponline.com]
- 4. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]
- 5. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement | Value-Based Cancer Care [valuebasedcancer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Derazantinib | C29H29FN4O | CID 46834118 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pemigatinib | C24H27F2N5O4 | CID 86705695 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA Journal of Oncology Navigation & Survivorship [jons-online.com]
- 17. aacrjournals.org [aacrjournals.org]



- 18. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 19. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- To cite this document: BenchChem. [A Comparative Analysis of Derazantinib and Pemigatinib in FGFR-Altered Cholangiocarcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069357#comparative-efficacy-of-derazantinib-and-pemigatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com